molecular formula C19H17N5O4 B11676981 N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide

N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide

Cat. No.: B11676981
M. Wt: 379.4 g/mol
InChI Key: IZAQSBMXKDUKEZ-JAIQZWGSSA-N
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Description

N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide is a complex organic compound with the molecular formula C19H18N6O4 This compound is known for its unique structure, which includes a benzyloxy group, a phenyl ring, and a triazinyl moiety

Preparation Methods

The synthesis of N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the benzyloxyphenylmethylidene intermediate, followed by the introduction of the triazinyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid. The final product is obtained through purification processes like recrystallization .

Chemical Reactions Analysis

N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazinyl moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide can be compared with similar compounds such as:

    N’-[(Z)-[4-(Methoxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and biological activity.

    N’-[(Z)-[4-(Ethoxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide:

    N’-[(Z)-[4-(Propoxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide: The propoxy group introduces further variations in the compound’s characteristics.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N5O4/c25-17(10-16-18(26)21-19(27)24-22-16)23-20-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,23,25)(H2,21,24,26,27)/b20-11-

InChI Key

IZAQSBMXKDUKEZ-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CC3=NNC(=O)NC3=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=NNC(=O)NC3=O

Origin of Product

United States

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